molecular formula C13H9ClO3 B593986 4-(4-Chlorophenyl)-2-hydroxybenzoic acid CAS No. 1261995-96-3

4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Cat. No. B593986
M. Wt: 248.662
InChI Key: WDOOIZJTFGDHFT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Oxidative Degradation in Water Treatment

4-Chlorophenol derivatives, including 4-(4-chlorophenyl)-2-hydroxybenzoic acid, have been studied for their potential in water treatment through oxidative degradation. The bimetallic Al-Fe/O2 process has shown high reactivity in degrading 4-chlorophenol at normal temperature and pressure, suggesting a promising application in removing toxic phenolic compounds from water. This process outperforms traditional methods, offering a more efficient solution for water purification by completely degrading pollutants in a shorter time frame (Liu, Fan, & Ma, 2014).

Synthetic and Industrial Applications

The synthesis and functionalization of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid derivatives have been explored for creating valuable chemical precursors. A study demonstrated the regioselective carboxylation of chlorophenols with sodium ethyl carbonate to produce chlorohydroxybenzoic acids, which are crucial intermediates for various industrial applications. This approach provides a simple and efficient method for the preparative and industrial synthesis of such compounds, highlighting the compound's utility as a versatile chemical intermediate (Suerbaev, Chepaikin, & Kudaibergenov, 2017).

Advanced Oxidation Processes

Research on 4-chlorophenol and its derivatives, including 4-(4-Chlorophenyl)-2-hydroxybenzoic acid, has contributed to the development of advanced oxidation processes (AOPs) for treating contaminated water. The Cr(VI)/H2O2 system, for instance, has been proven to efficiently degrade organic pollutants across a wide pH range, offering a viable solution for treating chromate-contaminated wastewaters. This system utilizes the oxidative capacity of Cr(VI) to activate H2O2, generating hydroxyl radicals responsible for the degradation of organic compounds, including phenolic derivatives (Bokare & Choi, 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(4-chlorophenyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOOIZJTFGDHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689573
Record name 4'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-hydroxybenzoic acid

CAS RN

1261995-96-3
Record name 4'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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